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Introduction
H-Met-Leu-AMC TFA (L-Methionyl-L-leucyl-7-amino-4-methylcoumarin trifluoroacetate) is a

fluorogenic dipeptide substrate used in biochemical assays to measure the activity of specific

proteases.[1][2] This guide provides a comprehensive overview of its chemical properties,

mechanism of action, potential enzymatic targets, and a detailed protocol for its use in

experimental settings.

Core Concepts
The fundamental principle behind H-Met-Leu-AMC TFA lies in the fluorogenic nature of the 7-

amino-4-methylcoumarin (AMC) group. When conjugated to the dipeptide H-Met-Leu-, the AMC

fluorophore is in a quenched state. Upon enzymatic cleavage of the amide bond between the

C-terminus of the leucine residue and the amino group of AMC, the free AMC is released. This

liberation results in a significant increase in fluorescence, which can be quantified to determine

the rate of the enzymatic reaction.

Mechanism of Action
The enzymatic cleavage of H-Met-Leu-AMC releases the highly fluorescent AMC molecule.

The intensity of the fluorescence is directly proportional to the amount of AMC released, and
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thus to the activity of the enzyme. The fluorescence of free AMC is typically measured at an

excitation wavelength of 340-380 nm and an emission wavelength of 440-460 nm.

Physicochemical Properties
A summary of the key quantitative data for H-Met-Leu-AMC TFA is presented in the table

below.

Property Value Reference(s)

Chemical Formula C₂₁H₂₉N₃O₄S·C₂HF₃O₂ [1]

Molecular Weight 533.56 g/mol [1]

CAS Number 1926163-55-4 [1]

Appearance Solid

Solubility

Soluble in organic solvents

(e.g., DMSO,

Dichloromethane, Chloroform),

Insoluble in water

[1]

Storage
Store at ≤ -15°C, keep

container well closed
[1]

Excitation Wavelength (of free

AMC)
340-380 nm

Emission Wavelength (of free

AMC)
440-460 nm

Enzymatic Specificity
While H-Met-Leu-AMC TFA is broadly described as a protease substrate, its specific

enzymatic targets are dictated by the dipeptide sequence Met-Leu. Based on known protease

specificities, the following enzyme classes are the most likely to cleave this substrate:

Aminopeptidases: These enzymes cleave amino acids from the N-terminus of proteins or

peptides.
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Methionine Aminopeptidases (MAPs): These enzymes specifically remove the N-terminal

methionine. The efficiency of cleavage is highly dependent on the identity of the adjacent

amino acid (the P1' residue). For cleavage to occur, the P1' residue must have a side

chain with a radius of gyration of 1.29 Å or less.[3] Leucine at the P1' position may be

accommodated by some MAPs, leading to the release of methionine, followed by

subsequent cleavage of leucine by other aminopeptidases to release AMC.

Leucine Aminopeptidases (LAPs): LAPs preferentially hydrolyze N-terminal leucine

residues but have been shown to also cleave other N-terminal amino acids, including

methionine.[4][5] Therefore, a LAP could potentially cleave the methionine, and

subsequently the leucine, or cleave the Met-Leu dipeptide.

Dipeptidyl Peptidases (DPPs): These enzymes cleave dipeptides from the N-terminus of

their substrates. A DPP with specificity for a Met-Leu dipeptide could cleave the H-Met-Leu-

fragment, releasing it from the AMC fluorophore.

The precise enzyme that will cleave H-Met-Leu-AMC TFA most efficiently will depend on the

specific biological sample being assayed. It is recommended to perform initial characterization

studies with purified enzymes or specific inhibitors to identify the primary proteolytic activity

being measured.

Experimental Protocols
The following provides a detailed, generalized protocol for conducting a protease assay using

H-Met-Leu-AMC TFA. This protocol should be optimized for the specific enzyme and

experimental conditions.

Materials
H-Met-Leu-AMC TFA

Dimethyl sulfoxide (DMSO), anhydrous

Assay Buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the enzyme of interest

Enzyme solution (purified or as part of a biological sample)

Inhibitor solution (optional, for control experiments)
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96-well black microplate, opaque to light

Fluorometric microplate reader with appropriate excitation and emission filters

Reagent Preparation
Substrate Stock Solution (e.g., 10 mM):

Dissolve a known mass of H-Met-Leu-AMC TFA in anhydrous DMSO to create a

concentrated stock solution. For example, to make a 10 mM stock solution, dissolve 5.34

mg of H-Met-Leu-AMC TFA in 1 mL of DMSO.

Vortex thoroughly to ensure complete dissolution.

Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid

repeated freeze-thaw cycles.

Working Substrate Solution:

On the day of the experiment, dilute the stock solution in the assay buffer to the desired

final concentration. The optimal final concentration should be determined empirically by

performing a substrate titration curve to determine the Michaelis constant (Kₘ). A typical

starting concentration range is 10-100 µM.

Enzyme Solution:

Prepare the enzyme solution in the assay buffer. The optimal concentration of the enzyme

should be determined to ensure a linear reaction rate over the desired time course.

Assay Procedure
Set up the reaction plate:

Add the appropriate volume of assay buffer to each well of a 96-well black microplate.

Add the enzyme solution to the appropriate wells.

Include control wells:
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No-enzyme control: Add assay buffer instead of the enzyme solution to measure

background fluorescence.

Inhibitor control (optional): Pre-incubate the enzyme with a specific inhibitor before

adding the substrate to confirm enzyme specificity.

Initiate the reaction:

Add the working substrate solution to all wells to start the enzymatic reaction.

Incubate:

Incubate the plate at the optimal temperature for the enzyme, protected from light.

Measure Fluorescence:

Measure the fluorescence intensity at regular time intervals using a microplate reader set

to an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The

kinetic mode is preferred to monitor the reaction rate.

Data Analysis
Subtract Background: Subtract the fluorescence values of the no-enzyme control from the

values of the enzyme-containing wells.

Determine Reaction Rate: Plot the fluorescence intensity versus time. The initial rate of the

reaction (V₀) is the slope of the linear portion of this curve.

Quantify Enzyme Activity: To convert the rate of fluorescence increase to the rate of

substrate cleavage (e.g., in µmol/min), a standard curve of free AMC should be generated.

Prepare a series of known concentrations of free AMC in the assay buffer.

Measure the fluorescence of each concentration.

Plot fluorescence versus AMC concentration to create a standard curve. The slope of this

curve can be used to convert the rate of fluorescence change to the rate of product

formation.
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Visualizations
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Caption: Enzymatic cleavage of H-Met-Leu-AMC by a protease, releasing the fluorescent AMC

molecule.

General Experimental Workflow for Protease Assay
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Caption: A generalized workflow for conducting a protease assay using H-Met-Leu-AMC TFA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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